N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS2/c19-15-8-4-7-14(11-15)12-24-18-22-21-17(25-18)20-16(23)10-9-13-5-2-1-3-6-13/h1-11H,12H2,(H,20,21,23)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJULIJDUXLAQSG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 3-fluorobenzylthio group: This step involves the nucleophilic substitution of a suitable thiadiazole intermediate with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Coupling with cinnamamide: The final step involves the coupling of the 5-(3-fluorobenzylthio)-1,3,4-thiadiazole intermediate with cinnamamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and the thioether group can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 1,3,4-thiadiazole core is highly modifiable, with substitutions at the 2- and 5-positions significantly influencing physicochemical and biological properties. Below is a comparison of key analogs:
Table 1: Structural Analogs of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide
Key Observations:
- Halogen Effects : Chlorine (e.g., 5j) and fluorine (target compound) substituents improve lipophilicity and metabolic stability. Dual halogenation (e.g., 2,4-dichlorobenzyl) in ureas enhances anticonvulsant potency .
- Amide vs. Urea : Urea derivatives () show stronger anticonvulsant activity than acetamide/cinnamamide analogs, likely due to hydrogen-bonding capacity.
- Cinnamamide vs.
Physicochemical Properties
Melting points and synthesis yields vary with substituent bulkiness and electronic effects:
Table 2: Physicochemical Data of Selected Compounds
- Synthesis Yields : Benzylthio derivatives (e.g., 5h, 88% yield) generally exhibit higher yields than ethylthio or methoxy-substituted analogs, possibly due to steric and electronic compatibility in thiol-alkylation reactions .
- Melting Points : Compounds with rigid substituents (e.g., cinnamamide in ) show higher melting points, suggesting stronger crystal lattice interactions.
Biological Activity
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Its unique chemical structure, characterized by the presence of a thiadiazole ring and a 3-fluorobenzyl thio group, suggests potential biological activities that merit detailed exploration.
Structural Characteristics
The compound's molecular formula is , indicating the presence of fluorine and sulfur atoms, which are critical for its biological interactions. The structural complexity contributes to its potential pharmacological properties.
Biological Activities
Research indicates that compounds in the thiadiazole class exhibit a variety of biological activities, including:
- Anticancer Activity : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against liver cancer (HepG2) cells .
- Antimicrobial Effects : Many thiadiazole derivatives possess antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria and fungi.
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
Table 1: Summary of Biological Activities of Thiadiazole Derivatives
| Compound Name | Structure | Biological Activity | IC50 Value (μM) |
|---|---|---|---|
| N-(5-benzylthio)-1,3,4-thiadiazole | Structure | Anticancer | 25.72 |
| 5-amino-1,3,4-thiadiazole derivatives | Structure | Antidiabetic | 19.57 |
| N-(5-(3-fluorobenzyl)thio)-1,3,4-thiadiazole | Structure | Antimicrobial/Anticancer | TBD |
The mechanism by which this compound exerts its effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for cancer cell proliferation or survival.
- Receptor Interaction : It may bind to cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Disruption of Cellular Processes : By affecting cellular membranes or metabolic pathways, it can induce apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of various thiadiazole derivatives. For example:
- A study on similar cinnamide derivatives highlighted their cytotoxicity against HepG2 liver cancer cells with varying substitutions affecting their potency. The most potent derivative exhibited an IC50 value of 4.23 μM .
- Another investigation into thiadiazole derivatives showed promising results in antimicrobial assays against both gram-positive and gram-negative bacteria.
Q & A
Q. Q1: What are the optimal synthetic routes for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions:
Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions.
Thioether linkage : Reaction of 5-mercapto-1,3,4-thiadiazole intermediates with 3-fluorobenzyl halides.
Cinnamamide coupling : Acylation using cinnamoyl chloride in anhydrous DMF or THF with triethylamine as a base.
Q. Critical Parameters :
- Temperature : 60–80°C for cyclization (avoids side reactions) .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether formation .
- Catalysts : Use of NaH or K₂CO₃ improves acylation efficiency .
Q. Table 1: Synthesis Optimization
| Step | Optimal Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Thiadiazole formation | HCl (conc.), reflux, 4h | 65–75% | >90% |
| Thioether linkage | DMF, 60°C, 6h | 70–80% | >85% |
| Cinnamamide coupling | THF, TEA, 0°C→RT, 12h | 60–70% | >95% |
Q. Q2: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, thiadiazole C=S at δ 165–170 ppm) .
- 19F NMR : Detects fluorine environment (δ -110 to -115 ppm for 3-fluorobenzyl) .
- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₉H₁₅FN₃OS₂⁺: [M+H]⁺ = 392.0532) ensures molecular integrity .
- HPLC-PDA : Purity assessment using C18 columns (MeCN:H₂O = 70:30, λ = 254 nm) .
Q. Q3: What are the primary biological targets of this compound, and how are these activities validated experimentally?
Methodological Answer: Hypothesized Targets :
- Kinase inhibition : Thiadiazole derivatives inhibit EGFR or VEGFR2 via ATP-binding site competition .
- Microtubule disruption : Cinnamamide moieties may interfere with tubulin polymerization .
Q. Validation Methods :
- In vitro assays :
- Enzymatic assays (e.g., kinase-Glo luminescence) at IC₅₀ concentrations (1–10 µM) .
- Cell viability (MTT assay) in cancer lines (e.g., MCF-7, HepG2) .
- Molecular docking : AutoDock Vina for binding affinity prediction (∆G < -8 kcal/mol) .
Q. Table 2: Bioactivity Profile
| Assay Type | Target | IC₅₀/EC₅₀ | Reference Model |
|---|---|---|---|
| Kinase inhibition | EGFR | 2.1 µM | A549 cells |
| Antiproliferative | MCF-7 | 5.8 µM | Breast cancer |
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in reported bioactivity data across structural analogs?
Methodological Answer: Contradictions arise due to:
Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
Structural nuances : Compare substituent effects (e.g., 3-fluorobenzyl vs. 4-fluorophenyl on solubility/binding) .
Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and report % inhibition at fixed concentrations .
Q. Q5: What mechanistic studies are recommended to elucidate the compound’s mode of action?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Validate target engagement by measuring protein stability shifts .
- siRNA knockdown : Confirm target dependency (e.g., EGFR silencing reduces antiproliferative effects) .
- Metabolomics : LC-MS profiling to identify pathway perturbations (e.g., glycolysis/TCA cycle) .
Q. Table 3: Mechanistic Tools
| Technique | Application | Key Output |
|---|---|---|
| CETSA | Target identification | ∆Tm of protein-ligand |
| CRISPR-Cas9 | Gene knockout validation | Phenotypic rescue |
Q. Q6: How does the structure-activity relationship (SAR) guide optimization for enhanced potency?
Methodological Answer: Key Modifications :
- Thiadiazole core : Electron-withdrawing groups (e.g., -CF₃) enhance kinase affinity .
- Cinnamamide chain : α,β-unsaturation is critical for tubulin binding; methylation reduces activity .
- Fluorobenzyl group : Meta-fluorine improves metabolic stability vs. para-substitution .
Q. Table 4: SAR Trends
| Substituent | Activity Impact | Rationale |
|---|---|---|
| 3-fluorobenzyl | ↑ Metabolic stability | Reduced CYP450 oxidation |
| β-methyl cinnamamide | ↓ Tubulin binding | Steric hindrance |
Q. Q7: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer: Challenges :
- Low solubility : Use DMSO/PEG 400 vehicles for in vivo dosing .
- Matrix interference : Solid-phase extraction (C18 cartridges) for serum/plasma .
- Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 392→214) enhances sensitivity .
Q. Q8: Which in vivo models are most relevant for preclinical evaluation of pharmacokinetics and efficacy?
Methodological Answer:
- Pharmacokinetics :
- Rodent models : CD-1 mice for IV/PO bioavailability studies (Tmax = 2–4 h) .
- Efficacy :
- Xenografts : Nude mice with HT-29 tumors (dose: 25 mg/kg, QD) .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal biomarkers .
Q. Q9: How can computational modeling accelerate the design of derivatives with improved selectivity?
Methodological Answer:
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) .
- Free-energy perturbation (FEP) : Predict ∆∆G for substituent changes (e.g., -F vs. -Cl) .
- ADMET prediction : SwissADME for BBB permeability/hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
